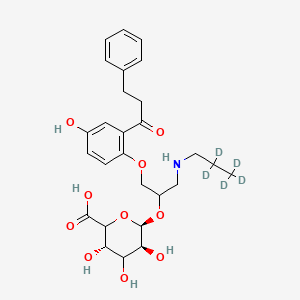
5-Hydroxy Propafenone beta-D-glucuronide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Propafenone is a major metabolite of propafenone, a class Ic antiarrhythmic drug widely used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form 5-Hydroxy Propafenone, which accumulates in plasma at concentrations similar to those of the parent drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary metabolic pathway of propafenone involves ring hydroxylation to form 5-Hydroxy Propafenone. This process is primarily mediated by the cytochrome P450 enzyme CYP2D6 . The synthetic route involves the hydroxylation of the aromatic ring of propafenone, resulting in the formation of the hydroxyl group at the 5-position.
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation reaction. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy Propafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Propafenone has several scientific research applications, including:
Wirkmechanismus
5-Hydroxy Propafenone exerts its effects by blocking ion channels in cardiac cells. It primarily inhibits the HERG and hKv1.5 potassium channels, leading to a reduction in the excitability of cardiac cells . This action helps to maintain sinus rhythm and prevent arrhythmias. The compound also exhibits β-adrenergic receptor blocking effects, contributing to its antiarrhythmic properties .
Vergleich Mit ähnlichen Verbindungen
Propafenone: The parent compound, which also exhibits antiarrhythmic properties and undergoes similar metabolic pathways.
Flecainide: Another class Ic antiarrhythmic drug with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness: 5-Hydroxy Propafenone is unique due to its specific metabolic pathway and its potent effects on ion channels. Its ability to inhibit both HERG and hKv1.5 channels distinguishes it from other antiarrhythmic compounds .
Eigenschaften
Molekularformel |
C27H35NO10 |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(3S,5S,6R)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(2,2,3,3,3-pentadeuteriopropylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22?,23-,24-,25?,27+/m0/s1/i1D3,2D2 |
InChI-Schlüssel |
QGIYOVIZJDIKHE-SYDDPAJYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O |
Kanonische SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


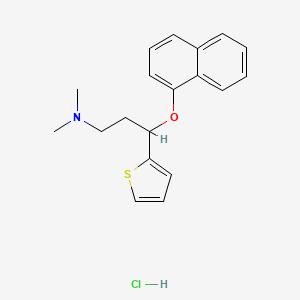
![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)



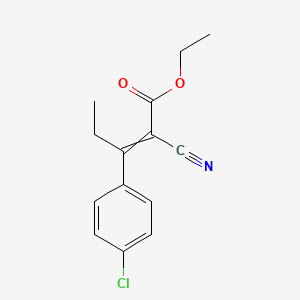
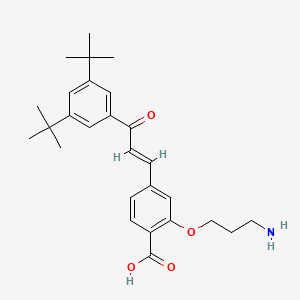
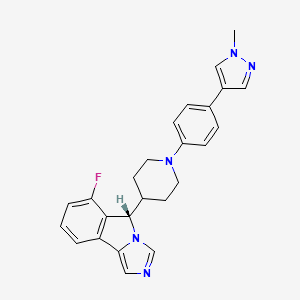
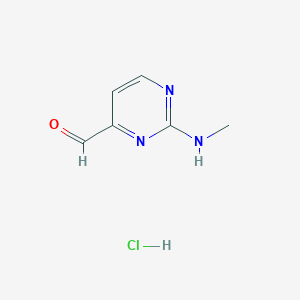
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
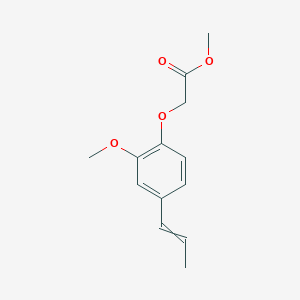
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)


